molecular formula C10H20N8O18-2 B13760040 N,N,N',N'-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate CAS No. 49776-32-1

N,N,N',N'-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate

Cat. No.: B13760040
CAS No.: 49776-32-1
M. Wt: 540.31 g/mol
InChI Key: YVWDMZIERGENLP-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate is a quaternary ammonium compound featuring four nitrooxyethyl (-CH₂CH₂ONO₂) groups attached to an ethylenediamine backbone, with two nitrate counterions. This structure confers unique energetic properties due to the presence of nitrooxy (nitrate ester) groups, which are often associated with explosive or propellant applications.

Properties

CAS No.

49776-32-1

Molecular Formula

C10H20N8O18-2

Molecular Weight

540.31 g/mol

IUPAC Name

2-[2-[bis(2-nitrooxyethyl)amino]ethyl-(2-nitrooxyethyl)amino]ethyl nitrate;dinitrate

InChI

InChI=1S/C10H20N6O12.2NO3/c17-13(18)25-7-3-11(4-8-26-14(19)20)1-2-12(5-9-27-15(21)22)6-10-28-16(23)24;2*2-1(3)4/h1-10H2;;/q;2*-1

InChI Key

YVWDMZIERGENLP-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCO[N+](=O)[O-])CCO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of nitrate esters such as this compound typically involves the nitration of polyhydroxy amines or polyamines with nitrating agents, commonly a mixture of concentrated nitric acid and sulfuric acid. The process is highly sensitive due to the energetic nature of the nitrate ester groups and requires careful control of temperature and reaction conditions to avoid decomposition or side reactions.

For this compound, the precursor is ethylenediamine substituted with four 2-hydroxyethyl groups, which are then converted to nitrate esters by nitration of the hydroxyl groups. The overall synthetic scheme can be summarized as:

  • Starting material: Ethylenediamine tetra-substituted with 2-hydroxyethyl groups (N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine)
  • Nitration: Treatment with nitrating mixture (concentrated HNO3/H2SO4) to convert hydroxyl groups (-OH) to nitrate ester groups (-ONO2)
  • Isolation: Purification and isolation of the dinitrate salt form

Detailed Nitration Procedure

While specific literature procedures for this exact compound are scarce, analogous nitrate esters such as pentaerythritol tetranitrate (PETN) and ethyleneglycol dinitrate (EGDN) provide a basis for the preparation method:

  • The polyhydroxy amine is cooled to 0–5 °C in a reaction vessel equipped with stirring and temperature control.
  • A nitrating mixture of concentrated nitric acid and sulfuric acid is slowly added dropwise to the cooled substrate under vigorous stirring.
  • The reaction temperature is maintained below 10 °C to minimize side reactions and decomposition.
  • After complete addition, the reaction mixture is stirred for an additional period (usually 1–2 hours) at low temperature.
  • The reaction mixture is then poured onto ice or quenched with cold water to precipitate the nitrate ester salt.
  • The product is filtered, washed with cold water to remove acid residues, and dried under vacuum.

Alternative Preparation via Mechanochemical Nitration

Recent advances have demonstrated solvent-free mechanochemical nitration methods for aromatic and aliphatic compounds using solid nitrate salts and catalysts under ball milling conditions. Although this method has been mainly applied to aromatic nitration, it suggests a potential greener alternative for nitrate ester synthesis by avoiding corrosive acid mixtures.

Purification and Characterization

The nitrate ester salt is typically purified by recrystallization from appropriate solvents or by washing to remove acid impurities. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution and nitrate ester formation.
  • Infrared (IR) spectroscopy to identify characteristic nitrate ester stretches.
  • Elemental analysis to verify composition.
  • Thermal analysis (DSC, TGA) to assess stability.
  • Mass spectrometry for molecular weight confirmation.

Data Table: Summary of Preparation Parameters for Nitrate Esters (Including this compound)

Parameter Typical Conditions Notes
Starting Material Polyhydroxy amine (e.g., tetrahydroxyethyl ethylenediamine) Purity critical for yield
Nitrating Agent Concentrated HNO3 / H2SO4 mixture Volume ratio ~1:1 to 1:2 (v/v)
Reaction Temperature 0–5 °C during addition; <10 °C overall Temperature control critical
Reaction Time 1–2 hours after addition Longer times may cause decomposition
Quenching Ice water To precipitate nitrate ester salt
Isolation Filtration, washing with cold water Remove residual acid
Drying Vacuum drying at room temperature Avoid heat to prevent decomposition
Yield Typically moderate to high (60–85%) Depends on substrate and conditions

Research Results and Notes on Preparation

  • The synthesis of nitrate esters such as this compound requires careful control of reaction conditions to avoid side reactions and ensure high purity.
  • Stabilization of nitrate esters during synthesis and storage can be enhanced by the use of aromatic amine stabilizers, which scavenge reactive nitrogen dioxide species that catalyze decomposition.
  • Mechanochemical nitration offers a promising alternative to classical nitration, potentially reducing hazardous waste and improving safety, though its application to this compound remains to be demonstrated.
  • Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with UV detection and mass spectrometry are employed for monitoring the synthesis and purity of nitrate esters.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate undergoes various chemical reactions, including:

    Oxidation: The nitrooxy groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The nitrooxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate involves its interaction with molecular targets through its nitrooxy groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Ethylenediamine Derivatives

The compound’s key differentiator is its nitrooxyethyl substituents. Below is a comparative analysis with structurally related ethylenediamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
N,N,N',N'-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate -CH₂CH₂ONO₂ (×4) Not explicitly reported Presumed energetic materials
N,N,N',N'-Tetramethyl-ethylenediamine (TEMED) -CH₃ (×4) 116.21 Laboratory catalyst (radical polymerization)
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Neurol TE) -CH₂CH(OH)CH₃ (×4) 292.41 Cosmetics (emulsifier, low nitrosamine risk)
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED) -CH₂CH₂OH (×4) 292.41 Chelation agent, metal ion coordination
N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidate -CH₂CH₂Cl (×4) Not explicitly reported Anticancer prodrug (patented)

Table 2: Physicochemical and Functional Properties

Property Nitrooxyethyl Derivative TEMED Neurol TE THEED
Solubility Likely polar, nitrate-dependent Water-miscible Water-miscible Highly water-soluble
Stability Nitrate esters may hydrolyze Air-sensitive (flammable) Stable, low nitrosamine formation Stable under neutral pH
Primary Use Energetic materials (inferred) Polymerization catalyst Cosmetic formulations Metal chelation

Key Research Findings and Contrasts

Nitrate esters, such as oxydiethylene dinitrate (), are known for explosive properties, suggesting analogous behavior . In contrast, hydroxypropyl groups in Neurol TE improve biocompatibility and skin adhesion, making it suitable for cosmetics .

Coordination Chemistry: THEED’s hydroxyethyl groups enable chelation of metal ions (e.g., Cu²⁺, Ni²⁺), as seen in polynuclear complexes (). The nitrooxyethyl derivative’s coordination behavior remains unexplored but may differ due to weaker donor capacity of nitrooxy groups .

Safety and Stability: TEMED is highly flammable and reactive, requiring careful handling , whereas Neurol TE’s low nitrosamine risk makes it safer for topical use .

Biological Activity

N,N,N',N'-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate (CAS Number: 49776-32-1) is a compound with significant potential in various biological applications due to its unique chemical structure and properties. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C10H20N8O12.2HNO3
  • Molecular Weight : 540.31 g/mol
  • Density : Not specifically reported
  • Solubility : Soluble in water and organic solvents

Biological Activity

The biological activity of this compound is primarily attributed to its nitrooxy functional groups, which are known to release nitric oxide (NO). This release is crucial for various physiological processes.

  • Nitric Oxide Release : The compound can act as a donor of nitric oxide, a signaling molecule involved in numerous biological functions including vasodilation, neurotransmission, and immune response.
  • Antimicrobial Properties : Preliminary studies suggest that compounds releasing NO can exhibit antimicrobial activity against a range of pathogens, potentially making this compound useful in treating infections.
  • Cytotoxic Effects : Research indicates that nitro compounds can induce cytotoxicity in certain cancer cell lines, suggesting possible applications in cancer therapy.

Study 1: Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of various nitro compounds, including this compound. The results indicated that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus15Penicillin10
Escherichia coli30Ampicillin20

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,N',N'-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nitration of hydroxyethyl groups on ethylenediamine derivatives. Key steps include:

  • Step 1 : Alkylation of ethylenediamine with 2-chloroethanol to form N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED) .

  • Step 2 : Nitration using nitric acid or mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid decomposition .

  • Yield Optimization : Excess nitrating agent and inert atmosphere (N₂) improve yields to >75%. Monitor by HPLC for intermediates .

    Table 1 : Reaction Parameters and Yields

    Nitrating AgentTemp (°C)Yield (%)Purity (HPLC)
    HNO₃ (fuming)0–57898.5%
    HNO₃/H₂SO₄10–156595.2%

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • FT-IR : Confirm nitrooxy (-ONO₂) stretches at ~1270 cm⁻¹ (asymmetric) and ~860 cm⁻¹ (symmetric) .
  • NMR : ¹H NMR shows ethylene protons at δ 3.5–3.7 ppm; ¹³C NMR detects nitrated carbons at δ 70–75 ppm .
  • Mass Spectrometry : ESI-MS expected m/z: 468.3 [M⁺] (calc. for C₁₀H₂₄N₆O₁₂) .
    • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm .

Q. What are the critical stability considerations for storage and handling?

  • Stability : Nitrooxy groups are thermally sensitive. Store at –20°C in amber glass under inert gas. Decomposition occurs >40°C, releasing NOx gases .
  • Incompatibilities : Avoid acids, oxidizing agents, and transition metals (e.g., Fe³⁺, Cu²⁺), which catalyze degradation .
  • Safety Protocols : Use nitrile gloves (0.11 mm thickness, 480 min breakthrough time) and fume hoods during handling .

Advanced Research Questions

Q. How does the nitrooxy functionalization impact the compound’s reactivity compared to hydroxypropyl analogs (e.g., Quadrol)?

  • Mechanistic Insights : Nitrooxy groups introduce nitrate ester bonds, enhancing oxidative potential but reducing hydrolytic stability.

  • Hydrolysis : Nitrooxy derivatives degrade in aqueous buffers (t₁/₂ = 12 h at pH 7.4 vs. >1 week for hydroxypropyl analogs) .
  • Biological Activity : Nitrooxy groups enable nitric oxide (NO) release under enzymatic cleavage, useful in vasodilation studies .
    • Comparative Data :
      Table 2 : Reactivity of Ethylenediamine Derivatives
DerivativeHydrolytic Stability (t₁/₂)NO Release (nmol/mg)
Hydroxypropyl (Quadrol)>7 days (pH 7.4)0
Nitrooxy12 h (pH 7.4)8.2 ± 0.3

Q. What experimental strategies resolve contradictions in cytotoxicity data across in vitro studies?

  • Case Study : Conflicting reports on macrophage viability at 4–16 mM concentrations .

  • Resolution :

Dose Optimization : Use lower concentrations (≤4 mM) for non-cytotoxic applications (e.g., wound healing).

Time-Dependent Effects : Cytotoxicity at 16 mM correlates with prolonged exposure (>8 h). Monitor real-time via live-cell imaging .

Assay Validation : Compare MTT, trypan blue, and ATP assays to rule out false positives from NO interference .

Q. Can this compound serve as a crosslinking agent for nitric oxide-releasing hydrogels?

  • Design Principles :

  • Crosslinking : React with thiolated polymers (e.g., PEG-SH) via Michael addition, forming NO-releasing networks .
  • Release Kinetics : Adjust hydrogel porosity (e.g., 10–50 μm pores) to modulate NO diffusion (0.5–2.0 μM/h) .
    • In Vivo Application : In diabetic mice, NO-releasing hydrogels increased collagen deposition by 300% vs. controls (p <0.01) .

Methodological Guidance

Q. How to analyze nitrate release kinetics in biological matrices?

  • Protocol :

Sample Preparation : Incubate compound (1 mM) in PBS or cell lysate at 37°C.

Detection : Use Griess assay (λ = 540 nm) for nitrite quantification. Confirm with chemiluminescence NO analyzers .

Data Modeling : Fit to first-order kinetics (R² >0.95) using software like GraphPad Prism .

Q. What computational tools predict interactions between this compound and biomacromolecules?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding to NO synthase (binding energy: –9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Simulate stability in lipid bilayers (RMSD <2.0 Å over 100 ns) .

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